molecular formula C7H8Cl2N2 B1288210 4-Amino-3,5-dichlorobenzylamine CAS No. 164648-75-3

4-Amino-3,5-dichlorobenzylamine

Cat. No.: B1288210
CAS No.: 164648-75-3
M. Wt: 191.05 g/mol
InChI Key: VBBAIKLNWNJJJN-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichlorobenzylamine is a useful research compound. Its molecular formula is C7H8Cl2N2 and its molecular weight is 191.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Properties

  • Synthesis and Antimycobacterial Activity: Benzylamines, including derivatives such as N-methyl-3,5-dichlorobenzylamine, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and other mycobacteria. These compounds demonstrated significant inhibitory effects, indicating their potential use in antimycobacterial therapy (Meindl et al., 1984).

Synthesis and Material Application

  • Microwave-assisted Synthesis: A study on microwave-assisted nucleophilic aromatic substitution of trihalopyridines, including the synthesis of 4-amino-3,5-dihalopyridines, demonstrates an efficient method for producing these compounds. This process is also applicable to electron-rich arylamines (Pichowicz et al., 2010).

Corrosion Inhibition

  • Corrosion Control on Mild Steel: Research on compounds such as 4-amino-1,2,4-triazole derivatives indicates their effectiveness as corrosion inhibitors for mild steel in acidic mediums. These findings highlight their potential in corrosion control applications (Bentiss et al., 2009; Elbelghiti et al., 2016).

Biochemical and Medical Research

  • Protein Reagents: Studies on compounds like 4-chloro-3,5-dinitrophenacyl bromide demonstrate their utility as polyfunctional protein reagents, with potential applications in biochemical research (Diopoh & Olomucki, 1972).

Polymer Science

  • Polymer Synthesis for Complex Formation: Research into polyvinylamines, including compounds with primary amino groups, indicates their use in synthesizing macromolecular complex-forming reagents. These polymers show selectivity for various metals, illustrating their significance in material science (Bayer et al., 1980).

Chemical Synthesis

  • Synthesis of Amino-substituted Compounds: Research into the synthesis of compounds like amino-substituted 1,3-bis(tert-butyl-NNO-azoxy)benzenes highlights methods for producing amino-substituted dichlorobenzenes, which are important in various chemical syntheses (Frumkin et al., 1999).

Safety and Hazards

4-Amino-3,5-dichlorobenzylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Properties

IUPAC Name

4-(aminomethyl)-2,6-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBAIKLNWNJJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597028
Record name 4-(Aminomethyl)-2,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164648-75-3
Record name 4-(Aminomethyl)-2,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To lithium aluminum hydride (0.57 g, 15 mmol) in dry THF (20 mL) was added dropwise 3,5-dichloro-4-aminobenzonitrile (1.87 g, 10 mmol) in THF (30 mL). The mixture was stirred at RT for 2 hours. Then, sodium sulfate decahydrate (4.83 g, 15 mmol) was added and stirred for 30 min. The solid was filtered off and washed with THF for three times. The solvent was removed by rotovap and residue was purified by column with Methanol/DCM (3:7) as the eluant. 3,5-dichloro-4-aminobenzylamine was obtained as an off-white solid (1.5 g, 80%). 1H NMR (300 MHz, CD3OD): δ 7.2 (s, 2H), 3.65 (s, 2H).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
4.83 g
Type
reactant
Reaction Step Two
Name
Yield
80%

Synthesis routes and methods II

Procedure details

Step A (1): To lithium aluminum hydride (0.57 g, 15 mmol) in dry THF (20 mL) was added dropwise 3,5-dichloro-4-aminobenzonitrile (1.87 g, 10 mmol) in THF (30 mL). The mixture was stirred at rt for 2 h. Then, sodium sulfate decahydrate (4.83 g, 15 mmol) was added and the mixture was stirred for 30 min. The solid was filtered off and washed with THF three times. The solvent was removed under vacuum and the residue was purified by chromatography with Methanol/DCM (3:7) as the eluant. 3,5-Dichloro-4-aminobenzylamine was obtained as an off-white solid (1.5 g, 80%). 1H NMR (300 MHz, CD3OD): δ3.65 (s, 2H), 7.2 (s, 2H).
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
4.83 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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